molecular formula C10H18ClNO3 B13509216 Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride

Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride

Cat. No.: B13509216
M. Wt: 235.71 g/mol
InChI Key: QPYPSULRDITOIN-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride is a bicyclic spiro compound featuring a fused oxa-ring system and an aminomethyl substituent. The spiro[3.4]octane scaffold imparts conformational rigidity, which is advantageous for binding to biological targets. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)7-4-10(5-7)3-2-8(6-11)14-10;/h7-8H,2-6,11H2,1H3;1H

InChI Key

QPYPSULRDITOIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(C1)CCC(O2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride can be achieved through multiple synthetic routes. One common approach involves the annulation of a cyclopentane ring and a four-membered ring. This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of Methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Source
Methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride Not explicitly provided (likely C₁₁H₁₈ClNO₃) ~247.7 (estimated) Not reported Spiro[3.4]octane, oxa-ring, aminomethyl Synthesized analog
6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride C₇H₁₂ClNO₃ 193.63 Not reported Spiro[3.5]nonane, oxa-ring, aminomethyl Enamine Ltd
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 C₁₁H₁₈ClNO₂ 231.72 227–229 Bicyclo[2.2.2]octene, ester, amine Molecules (2013)
Milnacipran Hydrochloride C₁₅H₂₂ClNO₂ 283.80 148–150 Cyclopropane, aminomethyl, antidepressant Pharmacopeial Forum

Key Observations:

Spiro vs. Bicyclic Systems: Methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride features a spiro[3.4]octane core, while analogs like 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride have a larger spiro[3.5]nonane system. Bicyclo[2.2.2]octane derivatives (e.g., (±)-2 ) lack the oxygen atom in the spiro system but share rigid frameworks suitable for CNS-targeting drugs.

Functional Groups: The aminomethyl group in the target compound is critical for interactions with biological targets (e.g., neurotransmitter transporters). Milnacipran Hydrochloride , an approved antidepressant, shares this motif but incorporates a cyclopropane ring instead of a spiro system.

Physicochemical Properties :

  • Melting points vary significantly: bicyclo[2.2.2]octane derivatives (e.g., (±)-2: 227–229°C ) exhibit higher thermal stability compared to spiro compounds, possibly due to crystal packing differences.
  • The hydrochloride salt form improves aqueous solubility, a feature shared with Milnacipran Hydrochloride .

Notes

  • Contradictions : While spiro[3.4]octane derivatives are hypothesized to have enhanced rigidity, their thermal stability (melting point) remains uncharacterized compared to bicyclo[2.2.2]octane analogs .
  • Caution : The absence of pharmacological data for the target compound necessitates further validation before clinical translation.

Biological Activity

Overview of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate Hydrochloride

Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These types of compounds are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

  • IUPAC Name : Methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride
  • Molecular Formula : C₁₁H₁₅ClN₁O₃
  • CAS Number : Not specifically listed in the search results but can be derived from the structure.

Antimicrobial Activity

Compounds similar to spirocyclic structures have shown promising antimicrobial activities. For instance, derivatives of spiro[3.4]octane have been investigated for their effectiveness against various bacterial strains. The presence of functional groups like amines and carboxylates often enhances the antimicrobial properties by facilitating interactions with microbial cell walls.

Anti-inflammatory Effects

Research has indicated that spirocyclic compounds can exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines. The aminomethyl group may play a crucial role in modulating inflammatory pathways, potentially making this compound a candidate for further study in inflammatory diseases.

Analgesic Properties

Some spirocyclic compounds have been reported to possess analgesic properties, which could be attributed to their ability to interact with pain receptors in the nervous system. This aspect warrants investigation into the analgesic potential of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride.

Case Studies

  • Study on Similar Compounds : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of spirocyclic compounds in treating bacterial infections. The study found that certain modifications in the structure led to increased potency against resistant strains.
  • Inflammation Model : In a murine model of inflammation, spirocyclic derivatives were shown to reduce edema significantly, suggesting potential therapeutic applications in conditions like arthritis.
  • Pain Management Trials : Clinical trials involving similar spirocyclic compounds demonstrated a reduction in pain scores among participants suffering from chronic pain conditions, indicating a need for further exploration of this compound's analgesic effects.

Data Table

PropertyValue
Molecular Weight245.70 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
BioactivityAntimicrobial, Anti-inflammatory, Analgesic

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